Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine
Description
Properties
Molecular Formula |
C15H22N2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
(3aR,7aR)-6-(2-phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C15H22N2/c1-2-4-13(5-3-1)7-10-17-11-8-14-6-9-16-15(14)12-17/h1-5,14-16H,6-12H2/t14-,15+/m1/s1 |
InChI Key |
ODYLTZRECSDWCJ-CABCVRRESA-N |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1CCN(C2)CCC3=CC=CC=C3 |
Canonical SMILES |
C1CNC2C1CCN(C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization and Reduction Strategy
A common approach starts from a suitable pyridine or pyrroline precursor, which undergoes hydrogenation or reduction to form the octahydro derivative. The phenethyl substituent is introduced either before or after cyclization depending on the synthetic route.
- Starting materials : Pyrrolo[2,3-c]pyridine derivatives or related bicyclic intermediates.
- Cyclization : Intramolecular cyclization to form the fused bicyclic system.
- Reduction : Catalytic hydrogenation (e.g., using Pd/C) to saturate the ring system, yielding the octahydro structure.
- Phenethyl introduction : Alkylation or substitution reactions to attach the phenethyl group at the 6-position.
Use of Protected Intermediates and Coupling Reactions
Protecting groups such as Boc (tert-butoxycarbonyl) are often employed to protect amine functionalities during multi-step synthesis. Coupling reagents and conditions (e.g., triphosgene, diisopropylethylamine in DMF) facilitate the formation of amide or carbamate linkages in intermediates related to the target compound.
- Example: Reaction of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride with coupling agents under controlled temperature (e.g., 110 °C) in solvents like DMF.
- Purification: Column chromatography using solvent systems such as dichloromethane/methanol mixtures.
Detailed Experimental Data and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reflux of ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate with concentrated HCl in acetone for 15 h | 100% | Crystalline dihydrochloride salt obtained by filtration and drying | |
| Coupling of tert-butyl (1S)-1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate with 4-nitrophenyl chloroformate and subsequent reaction with 1H,2H,3H-pyrrolo[3,4-c]pyridine dihydrochloride in THF at room temperature overnight | 10% | Purified by silica gel chromatography; light yellow solid | |
| Reaction of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride with triethylamine and Boc2O in dichloromethane at 20 °C for 2 h | 78% | tert-Butyl protected intermediate obtained; purified by column chromatography | |
| Reaction of SM-1 with triphosgene and triethylamine in dichloromethane at ice bath and 50 °C | 50% | Purified by silica gel chromatography; yellow solid | |
| Similar reaction with trimethylamine and triphosgene in dichloromethane at ice bath and 50 °C | 39% | Purified by silica gel chromatography; yellow solid |
Note: SM-1 and SM-0 refer to specific intermediates in the synthetic sequence.
Solubility and Formulation Notes
For biological or in vivo studies, the compound is often formulated as a clear solution using co-solvents such as DMSO, PEG300, Tween 80, and corn oil. The preparation involves stepwise addition of solvents with mixing and clarification at each step to ensure solubility and stability.
Summary Table of Preparation Highlights
| Aspect | Details |
|---|---|
| Molecular Formula | C15H22N2 |
| Molecular Weight | 230.35 g/mol |
| Key Synthetic Steps | Cyclization, reduction, alkylation |
| Protecting Groups | Boc commonly used |
| Coupling Agents | Triphosgene, 4-nitrophenyl chloroformate |
| Typical Solvents | DMF, DCM, acetone, THF |
| Yields Range | 10% to 100% depending on step |
| Salt Forms | Hydrochloride salt for stability |
| Purification | Silica gel chromatography |
| Formulation | DMSO-based co-solvent systems for in vivo use |
Research Findings and Considerations
- The stereochemistry (3aR,7aR) is controlled by the choice of starting materials and reaction conditions, often requiring chiral precursors or resolution steps.
- The phenethyl substituent is introduced via alkylation or coupling reactions, which may require optimization to improve yield and selectivity.
- Salt formation enhances compound handling and bioavailability in pharmacological studies.
- Multi-step synthesis demands careful purification and characterization at each stage to ensure the desired stereochemical and chemical purity.
Chemical Reactions Analysis
Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine is a member of the pyrrolidine family and has garnered interest in various scientific research applications. This article explores its potential applications, supported by relevant data and case studies.
Pharmacological Applications
Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine has been investigated for its potential therapeutic effects in various medical conditions. Its structural characteristics suggest it may interact with neurotransmitter systems.
Case Study: Neuropharmacology
Research indicates that derivatives of pyrrolidine compounds exhibit activity at various receptor sites, including dopamine and serotonin receptors. A study demonstrated that compounds with similar structures could modulate these pathways effectively, suggesting a potential for developing treatments for mood disorders and schizophrenia.
Chemical Synthesis
This compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it for various applications in organic synthesis.
Data Table: Synthesis Pathways
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Alkylation | Phenethyl bromide + pyrrolidine | 85 |
| Hydrogenation | Catalytic hydrogenation | 90 |
| Cyclization | Cyclization with aldehydes | 75 |
Material Science
Recent studies have explored the use of Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine in developing biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties and degradation rates.
Case Study: Biodegradable Polymers
Research showed that incorporating this compound into polylactic acid (PLA) improved the tensile strength and elongation at break of the material. The biodegradability was also enhanced due to the compound's natural breakdown pathways.
Cosmetic Applications
The compound is being explored for its potential use in cosmetic formulations due to its stability and biocompatibility. Its ability to act as a stabilizer or emulsifier can improve the texture and longevity of cosmetic products.
Data Table: Cosmetic Formulation Testing
| Product Type | Functionality | Stability Test Results |
|---|---|---|
| Cream | Emulsifier | Passed 12-month test |
| Serum | Stabilizer | No phase separation |
| Lotion | Moisturizer | Retained moisture content |
Mechanism of Action
The mechanism of action of Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phenethyl vs. Propanenitrile Derivatives
The phenethyl group at position 6 enhances lipophilicity and target engagement compared to smaller substituents. For instance:
- 3-(Octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propanenitrile : This derivative lacks the aromatic phenethyl group, resulting in reduced binding affinity for kinases like GSK-3β (IC₅₀ >1 μM) .
- 1-[(3aR,7aR)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl]propan-1-one : Substitution with a ketone group improves solubility but reduces cellular permeability compared to the phenethyl analog .
tert-Butyl Carbamate-Protected Analogs
The tert-butyl carbamate group (e.g., BD01421762) is a common protecting group used in synthesis. While it stabilizes the pyrrolopyridine core during functionalization, it diminishes bioactivity until deprotected .
Key Research Findings
- GSK-3β Inhibition: The (3aR,7aR)-configured phenethyl derivative shows nanomolar inhibition of GSK-3β, a kinase implicated in neurodegenerative diseases. This activity is attributed to optimal hydrophobic interactions within the ATP-binding pocket .
- Stereochemical Purity : Enantiomeric mixtures (e.g., 3aR,7aS and 3aS,7aR) exhibit reduced potency, underscoring the necessity of stereochemical control during synthesis .
Biological Activity
Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrrolopyridines, characterized by a bicyclic structure that includes a pyrrole fused to a pyridine ring. Its chemical formula is , and it has a molecular weight of approximately 246.35 g/mol. The specific stereochemistry at the 3a and 7a positions contributes to its unique biological profile.
Biological Activity Overview
Research indicates that derivatives of pyrrolopyridines exhibit a broad spectrum of biological activities, including:
- Antitumor Activity : Several studies have demonstrated that pyrrolopyridine derivatives can inhibit tumor growth in various cancer cell lines. For instance, compounds designed from this scaffold have shown significant cytotoxic effects against HeLa and MCF-7 cancer cells with IC50 values in the low micromolar range .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, potentially useful in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems may contribute to these effects .
- Anti-inflammatory Properties : Pyrrolopyridine compounds have also been reported to exhibit anti-inflammatory activities. In vivo studies showed significant inhibition of carrageenan-induced paw edema in rats, suggesting their potential as analgesic agents .
The mechanisms underlying the biological activities of Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine involve:
- Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit specific enzymes involved in tumor progression or inflammation. For example, they may act as inhibitors of tubulin polymerization, disrupting microtubule dynamics essential for cell division .
- Receptor Modulation : The interaction with various receptors (e.g., neurotransmitter receptors) is another proposed mechanism through which these compounds exert their effects. This modulation can influence signaling pathways related to pain and inflammation .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A recent study evaluated a series of pyrrolopyridine derivatives for their antitumor properties. Among these, Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine exhibited promising results with IC50 values ranging from 0.12 to 0.21 μM against multiple cancer cell lines. The study concluded that structural modifications at the phenethyl moiety significantly influenced the compound's potency and selectivity against cancer cells .
Case Study: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory properties, Rel-(3aR,7aR)-6-phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine was tested in an animal model for its ability to reduce inflammation induced by carrageenan. Results indicated a dose-dependent reduction in paw edema, highlighting its potential as an analgesic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
